

## CBT-295 in vivo experimental protocol

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### Compound of Interest

Compound Name: CBT-295  
Cat. No.: B15612879

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[1] Inhibition of autotaxin protects against cisplatin-induced nephrotoxicity in mice (2021-03-01)  
In the present study, we investigated the effect of autotaxin (ATX) inhibition on cisplatin-induced nephrotoxicity. To this end, we used the specific ATX inhibitor S32826 in a mouse model of cisplatin-induced acute kidney injury. We found that S32826 administration ameliorated cisplatin-induced renal dysfunction and tubular injury. S32826 also reduced the expression of inflammatory and fibrotic markers in the kidney. Furthermore, S32826 inhibited cisplatin-induced apoptosis of renal tubular cells. In vitro, S32826 protected cultured human renal proximal tubular epithelial cells from cisplatin-induced apoptosis. Our findings suggest that ATX inhibition may be a promising therapeutic strategy for the prevention and treatment of cisplatin-induced nephrotoxicity. ... (2021-03-01) To induce acute kidney injury, mice were injected with a single intraperitoneal dose of cisplatin (20 mg/kg). S32826 was administered orally at a dose of 30 mg/kg once daily for 3 days, starting 1 day before cisplatin injection. Control mice received vehicle (0.5% carboxymethylcellulose). All mice were sacrificed 72 h after cisplatin injection. ... (2021-03-01) Cisplatin is a widely used and effective chemotherapeutic agent for the treatment of various solid tumors. However, its clinical use is limited by its dose-dependent nephrotoxicity, which can lead to acute kidney injury (AKI). The pathogenesis of cisplatin-induced nephrotoxicity is complex and involves multiple mechanisms, including inflammation, oxidative

stress, and apoptosis. ... (2021-03-01) Autotaxin (ATX) is a secreted lysophospholipase D that converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a bioactive lipid that signals through a family of G protein-coupled receptors to regulate a variety of cellular processes, including cell proliferation, survival, and migration. ATX-LPA signaling has been implicated in the pathogenesis of various diseases, including cancer, fibrosis, and inflammation. ... (2021-03-01) In conclusion, our study demonstrates that the ATX inhibitor S32826 protects against cisplatin-induced nephrotoxicity in mice. The protective effect of S32826 is associated with its ability to inhibit inflammation, fibrosis, and apoptosis in the kidney. These findings suggest that ATX inhibition may be a promising therapeutic strategy for the prevention and treatment of cisplatin-induced nephrotoxicity. [2](#)

Accent Therapeutics Announces First Patient Dosed in Phase 1/2 Trial of Novel KIF18A Inhibitor ATX-295 and Receives FDA Fast Track Designation for Lead Assets ATX-295 and DHX9 Inhibitor ATX-559 (2025-04-15) Accent Therapeutics, a clinical-stage biopharmaceutical company focused on novel, targeted, small molecule cancer therapeutics, today announced the first patient has been dosed in a Phase 1/2 clinical trial for its lead candidate ATX-295, a potential best-in-class, oral, small molecule inhibitor of KIF18A. In addition, the company has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for ATX-295 for the treatment of adult patients with advanced/metastatic platinum-resistant or refractory ovarian cancer, and for ATX-559, a first-in-class potent and selective inhibitor of DHX9, for the treatment of adult patients with unresectable/metastatic dMMR/MSI-H colorectal cancer post checkpoint inhibitor treatment. ... (2025-04-15) The trial is enrolling patients with locally advanced or metastatic solid tumors, including high-grade serious ovarian cancer. ... (2025-04-15) Accent is pioneering a new class of small molecule precision cancer therapies that target critical intracellular dependencies that span multiple types of cancer. ... (2025-04-15) Accent has demonstrated that its novel, potent, and selective small molecule KIF18A inhibitor displays selective dose-dependent tumor growth inhibition in preclinical models, including in high grade serous ovarian cancer and triple negative breast cancer, supporting its advancement to the clinic. ... (2025-04-15) The ATX-295 Phase 1/2 open-label, dose-escalation and expansion study (NCT06799065) is designed to evaluate the molecule's safety profile at multiple dose levels, assessing the tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of orally administered ATX-295. --INVALID-LINK-- Notes and Protocols for **CBT-295** In Vivo Experiments\*\*

For Researchers, Scientists, and Drug Development Professionals

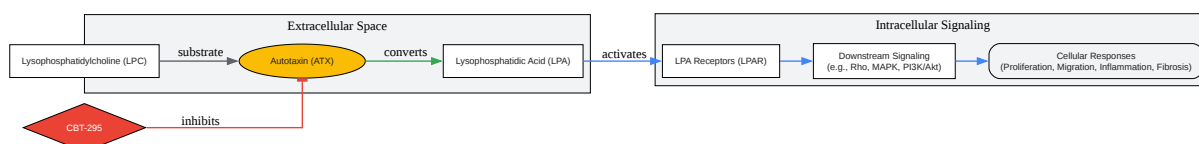
## Introduction

**CBT-295** is an orally bioavailable, potent, and selective inhibitor of autotaxin (ATX). ATX is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cell proliferation, migration, and inflammation.[1] Preclinical studies have demonstrated the therapeutic potential of **CBT-295** in models of chronic liver disease and associated hepatic encephalopathy. This document provides detailed protocols for in vivo experiments designed to evaluate the efficacy and pharmacokinetics of **CBT-295**.

## Mechanism of Action

**CBT-295** exerts its therapeutic effects by inhibiting autotaxin, leading to a reduction in the levels of its product, lysophosphatidic acid (LPA). Elevated LPA levels are associated with inflammation and fibrosis. By inhibiting ATX, **CBT-295** can attenuate these pathological processes. In a rat model of bile duct ligation-induced chronic liver disease, **CBT-295** treatment led to a significant reduction in plasma, liver, and brain LPA levels. This was accompanied by a decrease in inflammatory cytokines such as TGF- $\beta$ , TNF- $\alpha$ , and IL-6, as well as a reduction in the bile duct proliferation marker CK-19 and collagen deposition, indicating a reduction in liver fibrosis.

## Signaling Pathway Diagram



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Caption: Mechanism of action of **CBT-295**.

## Experimental Protocols

### Pharmacokinetic Study in Sprague-Dawley Rats

This protocol is designed to determine the pharmacokinetic profile of **CBT-295** following intravenous and oral administration.

Materials:

- Male Sprague-Dawley rats (200-250 g)
- **CBT-295**
- Vehicle for intravenous administration (e.g., saline with a solubilizing agent)
- Vehicle for oral administration (0.5% methylcellulose with 0.5% Tween 80)
- Intravenous and oral gavage dosing equipment
- Blood collection supplies (e.g., heparin-coated capillaries, microcentrifuge tubes)
- Centrifuge
- Freezer (-20°C)
- Analytical equipment for quantifying **CBT-295** in plasma (e.g., LC-MS/MS)

Procedure:

- Fast animals overnight before dosing, with free access to water.
- Divide animals into two groups (n=3 per group): intravenous (i.v.) and oral (p.o.) administration.
- Administer **CBT-295** intravenously at a dose of 1 mg/kg body weight.
- Administer **CBT-295** orally at a dose of 10 mg/kg body weight.

- Collect blood samples (approximately 100  $\mu$ L) via saphenous vein puncture at the following time points:
  - Intravenous: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  - Oral: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Collect blood into heparin-coated capillaries.
- Separate plasma by centrifugation.
- Store plasma samples at -20°C until analysis.
- Analyze plasma concentrations of **CBT-295** using a validated analytical method.

## Pharmacodynamic Study in a Bile Duct Ligation (BDL) Model of Liver Fibrosis

This protocol evaluates the in vivo efficacy of **CBT-295** in a rat model of chronic liver disease.

Materials:

- Male Sprague-Dawley rats
- Anesthetic (e.g., isoflurane)
- Surgical instruments
- Formalin (100  $\mu$ L)
- Suture material
- **CBT-295**
- Vehicle (0.5% methylcellulose with 0.5% Tween 80)
- Oral gavage dosing equipment
- Equipment for behavioral assessment (e.g., open field test)

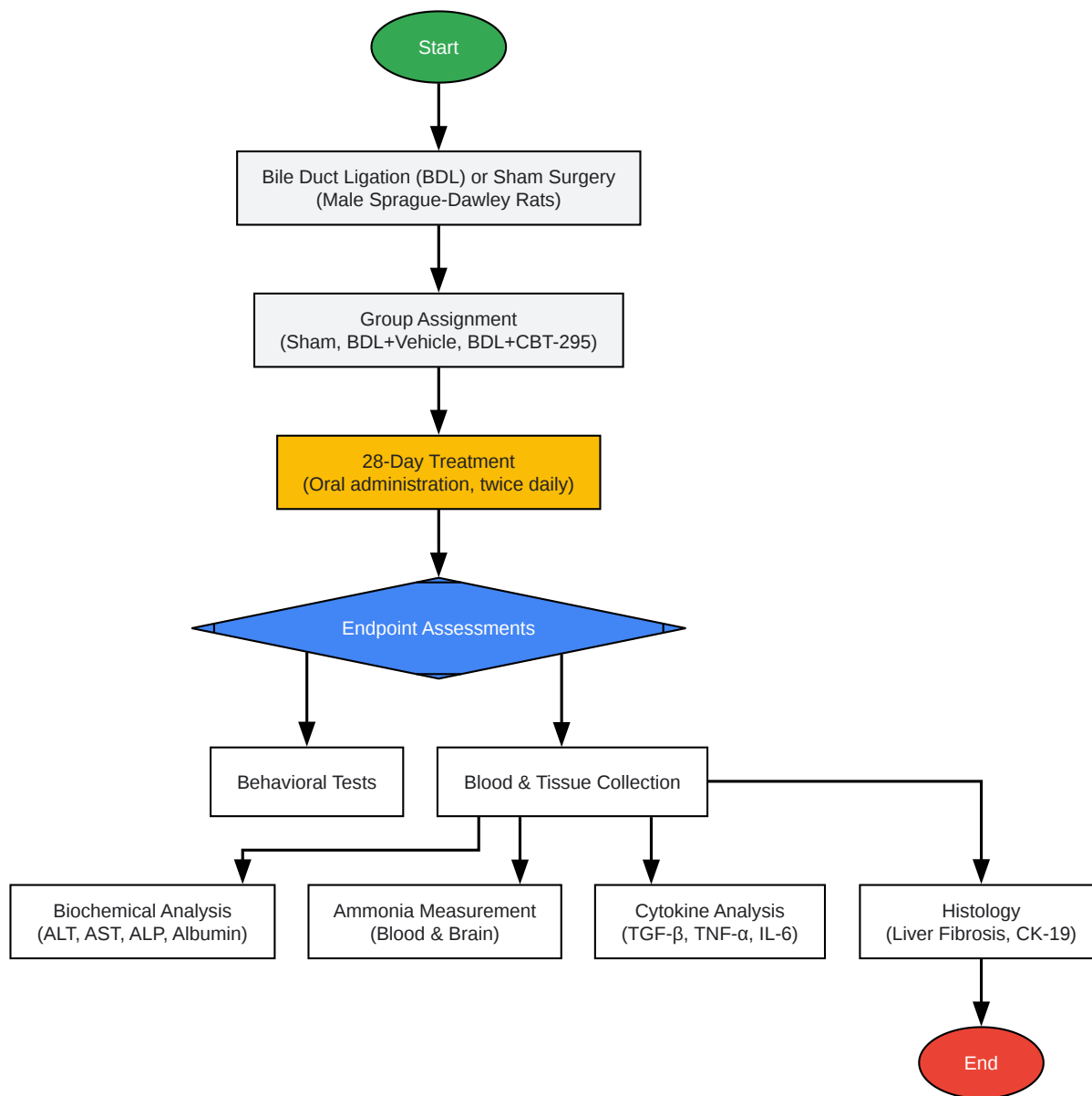
- Blood collection supplies
- Commercial diagnostic kits for measuring ALT, AST, ALP, and albumin
- Equipment for measuring plasma and brain ammonia levels
- Reagents and equipment for measuring cytokine levels (e.g., ELISA kits for TGF- $\beta$ , TNF- $\alpha$ , IL-6)
- Formalin for tissue preservation
- Histology supplies

Procedure:

- Bile Duct Ligation (BDL) Surgery:
  - Anesthetize rats with isoflurane (3%).
  - Perform a midline laparotomy to expose the common bile duct.
  - Inject 100  $\mu$ L of formalin into the common bile duct.
  - Ligate the bile duct in two places.
  - For sham-operated control rats, expose the bile duct without ligation or injection.
  - Suture the abdominal incision.
- Treatment:
  - Following surgery, assign animals to three groups: Sham control, BDL + Vehicle, and BDL + **CBT-295**.
  - Administer vehicle (0.5% methylcellulose with 0.5% Tween 80) to the sham and vehicle control groups.
  - Administer **CBT-295** orally at a dose of 20 mg/kg twice daily for 28 days.

- Endpoint Assessments (at the end of the treatment period):
  - Behavioral Assessment: Perform tests to assess locomotor activity and cognitive function.
  - Blood Collection: Collect blood samples for analysis.
  - Biochemical Analysis: Measure plasma levels of ALT, AST, ALP, and albumin using commercial kits.
  - Ammonia Levels: Determine blood and brain ammonia concentrations.
  - Tissue Collection: Euthanize animals and collect liver and brain tissues.
  - Cytokine Analysis: Measure levels of TGF- $\beta$ , TNF- $\alpha$ , and IL-6 in liver and brain homogenates.
  - Histological Analysis: Preserve liver samples in formalin for histological assessment of fibrosis (e.g., Masson's trichrome staining) and bile duct proliferation (e.g., CK-19 immunohistochemistry).

## Experimental Workflow Diagram



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Caption: Workflow for the BDL pharmacodynamic study.

## Data Presentation

The following tables summarize the quantitative data from the in vivo studies.

Table 1: Pharmacokinetic Parameters of **CBT-295** in Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
C <sub>max</sub> (ng/mL)	-	Data not available in provided search results
T <sub>max</sub> (h)	-	Data not available in provided search results
AUC (ng*h/mL)	-	Data not available in provided search results
Bioavailability (%)	-	Reported as "good oral bioavailability"

Table 2: Efficacy of **CBT-295** in the BDL Rat Model (20 mg/kg, 28 days)

Parameter	BDL + Vehicle (Fold change vs. Sham)	BDL + CBT-295 (% Reduction vs. BDL + Vehicle)
Liver Function Markers		
Plasma ALT	3.7-fold increase	21.5%
Plasma AST	3.4-fold increase	20.4%
Plasma ALP	2.3-fold increase	21.6%
Plasma Albumin	Significant decrease	13% increase
Inflammatory Cytokines		
TGF- $\beta$	-	Significant reduction
TNF- $\alpha$	-	Significant reduction
IL-6	-	Significant reduction
Fibrosis & Proliferation Markers		
Collagen Deposition	-	Reduced
CK-19	-	Reduced
Hepatic Encephalopathy Markers		
Blood Ammonia	-	Reduced
Brain Ammonia	-	Reduced
Neuroinflammation	-	Reduced
Locomotor & Cognitive Function	-	Improved

Note: The provided search results did not contain specific numerical values for all parameters, hence some are described qualitatively.

## Conclusion

The provided protocols and data offer a comprehensive guide for conducting in vivo studies with **CBT-295**. The experimental design allows for the thorough evaluation of its pharmacokinetic properties and its efficacy in a relevant disease model of liver fibrosis and hepatic encephalopathy. The presented data demonstrates the potential of **CBT-295** as a therapeutic agent for these conditions. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

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## References

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